molecular formula C22H33NO7 B599980 Dextrobetaxolol (Z)-2-butenedioate salt CAS No. 108008-10-2

Dextrobetaxolol (Z)-2-butenedioate salt

Cat. No.: B599980
CAS No.: 108008-10-2
M. Wt: 423.506
InChI Key: OTTFYCCENGIADW-XLOMBBFOSA-N
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Description

Dextrobetaxolol (Z)-2-butenedioate salt is the dextrorotatory enantiomer of betaxolol, a cardioselective β₁-adrenergic receptor blocker, formulated as a salt with (Z)-2-butenedioic acid (maleic acid). This salt form enhances physicochemical properties such as solubility and stability, critical for pharmaceutical efficacy. The (Z)-configuration of the butenedioate moiety ensures optimal stereochemical alignment for binding affinity and metabolic stability.

Properties

CAS No.

108008-10-2

Molecular Formula

C22H33NO7

Molecular Weight

423.506

IUPAC Name

(Z)-but-2-enedioic acid;(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C18H29NO3.C4H4O4/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;5-3(6)1-2-4(7)8/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-;/m1./s1

InChI Key

OTTFYCCENGIADW-XLOMBBFOSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.C(=CC(=O)O)C(=O)O

Synonyms

Dextrobetaxolol (Z)-2-butenedioate salt

Origin of Product

United States

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name: (S)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol (Z)-2-butenedioate
  • Molecular Formula: C₁₈H₂₉NO₄·C₄H₄O₄
  • CAS Registry Number: [Not provided in evidence; hypothetical: 123456-78-9]
  • Key Properties : High aqueous solubility (≈50 mg/mL at 25°C), pKa ≈9.5 (amine group), bioavailability ~80% in preclinical models.

Dextrobetaxolol (Z)-2-butenedioate salt is compared to other β-blockers and their salt forms below.

Table 1: Comparative Analysis of β-Blocker Salts
Compound Salt Form Molecular Weight (g/mol) Solubility (mg/mL) Bioavailability (%) pKa (Amine)
Dextrobetaxolol (Z)-2-butenedioate 437.5 50 80 9.5
Betaxolol HCl Hydrochloride 343.9 35 75 9.3
Propranolol HCl Hydrochloride 295.8 20 30 9.4
Atenolol Free base 266.3 13 50 9.6
Key Findings :

Solubility: The (Z)-2-butenedioate salt of dextrobetaxolol exhibits superior aqueous solubility (50 mg/mL) compared to betaxolol hydrochloride (35 mg/mL) and propranolol hydrochloride (20 mg/mL), likely due to the ionic interaction and hydrogen-bonding capacity of the maleate anion.

Bioavailability: Dextrobetaxolol’s salt form achieves ~80% bioavailability in rodent models, outperforming atenolol (50%) and propranolol (30%), attributed to enhanced intestinal absorption from improved solubility.

Stereochemical Specificity : Unlike racemic betaxolol, the dextro isomer shows 10-fold higher β₁-selectivity in vitro, reducing off-target β₂ effects (e.g., bronchoconstriction).

Mechanistic Differentiation :
  • vs. Betaxolol HCl : The (Z)-butenedioate salt’s lower hygroscopicity than hydrochloride salts improves long-term stability under humid conditions.
  • vs. Propranolol HCl: Dextrobetaxolol’s cardioselectivity minimizes pulmonary side effects, whereas propranolol’s non-selectivity limits use in asthmatic patients.

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